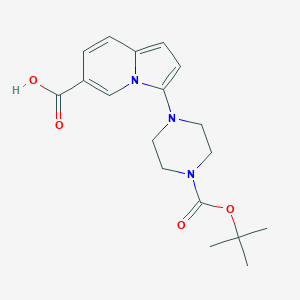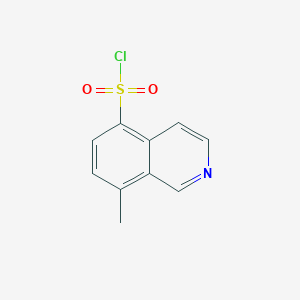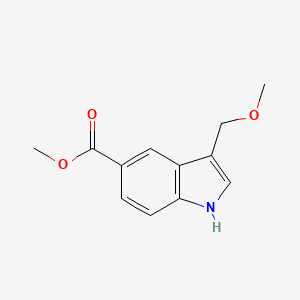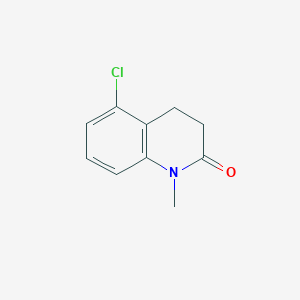
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one
Vue d'ensemble
Description
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one (5-Cl-M-DHQ) is a synthetic quinolinone compound that has been used in a variety of scientific research applications. It is an important component of a variety of biochemical and physiological studies due to its unique properties.
Applications De Recherche Scientifique
Antioxidant Properties in Lubricating Greases
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one and its derivatives have been investigated for their antioxidant efficiency in lubricating greases. A study conducted by Hussein, Ismail, & El-Adly (2016) synthesized and characterized several quinolinone derivatives, including 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one. The study found that these compounds could decrease the total acid number and oxygen pressure drop in lubricating greases, indicating their potential as effective antioxidants.
Tubulin Polymerization Inhibition
The compound has been identified as a part of novel tubulin-polymerization inhibitors targeting the colchicine site. Wang et al. (2014) discovered that derivatives containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, similar to 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one, exhibited significant cytotoxic activity and inhibited tubulin assembly, indicating potential applications in cancer therapeutics. The study is available for reference here: Wang et al. (2014).
Synthesis of Novel Compounds
Research by Ukrainets, Tkach, Kravtsova, & Turov (2009) involved the synthesis of new compounds using 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one as a starting material. The study highlighted the versatility of this compound in creating various derivatives through different chemical reactions, underlining its importance in synthetic chemistry.
Antimicrobial Activity
Patel and Patel (2017) synthesized a ligand derived from 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one and studied its metal complexes for antimicrobial activity. The research, detailed in Patel & Patel (2017), showed promising results against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.
Crystallographic Studies
In the field of crystallography, 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one has been used to study the structures of substituted tetrahydroquinolines. Albov, Rybakov, Babaev, & Aslanov (2004) conducted such a study, providing insights into the molecular and crystal structure of these compounds. The details can be found here: Albov et al. (2004).
Cyclisation Studies
Fuller, Quacchia, & Weigold (1992) investigated the cyclisation of β-chloropropionanilides catalyzed by aluminium chloride, forming 3,4-dihydroquinolin-2(1H)-ones. The study highlighted the compound's role in intricate chemical transformations. More information can be found in Fuller et al. (1992).
Propriétés
IUPAC Name |
5-chloro-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWDBWUZZSFKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737878 | |
| Record name | 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
1383842-66-7 | |
| Record name | 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

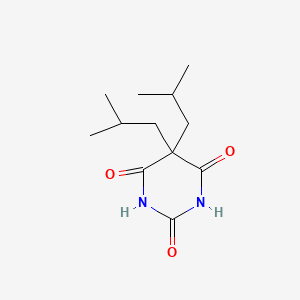
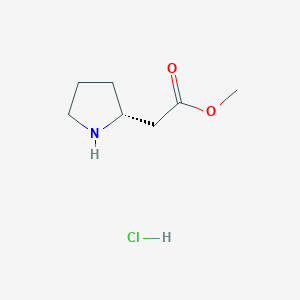
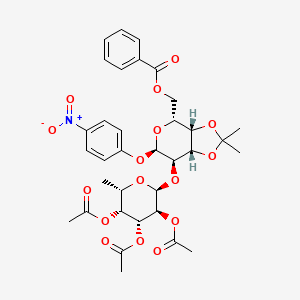
![6-Oxo-[1,4]oxazepane-4,5-dicarboxylic acid 4-tert-butyl ester 5-ethyl ester](/img/structure/B1429028.png)
![(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol](/img/structure/B1429029.png)
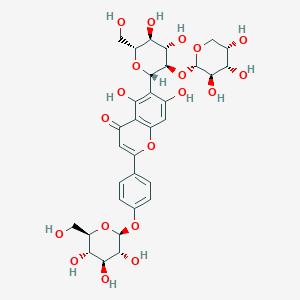
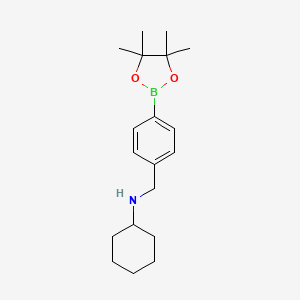
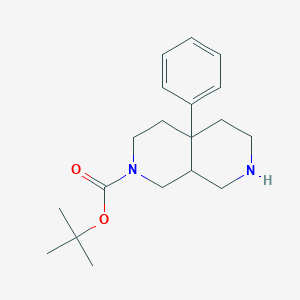
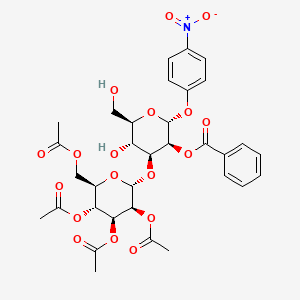
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)
